molecular formula C11H16N2O B8406397 1-(2-Hydroxy-6-methylphenyl)piperazine

1-(2-Hydroxy-6-methylphenyl)piperazine

Cat. No.: B8406397
M. Wt: 192.26 g/mol
InChI Key: ZBLRLFOQLWPUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-6-methylphenyl)piperazine is a chemical compound belonging to the class of phenylpiperazine derivatives. These compounds are of significant interest in scientific research, particularly in the fields of neuroscience and medicinal chemistry, due to their interaction with key neurotransmitter systems in the brain . Piperazine derivatives are frequently investigated for their potential as receptor modulators, and their structures are commonly found in a wide range of FDA-approved pharmaceuticals, highlighting their importance in drug discovery . The core piperazine structure is a six-membered ring containing two nitrogen atoms at opposing positions, and its derivatives can be broadly divided into sub-categories such as benzylpiperazines and phenylpiperazines, with the latter group including the research compound this compound . The primary research value of phenylpiperazine derivatives often lies in their ability to interact with serotonergic and dopaminergic systems. They are known to act as ligands for various serotonin receptor subtypes (e.g., 5-HT 1A and 5-HT 2A ) and may also influence dopamine and norepinephrine transporters . This mechanism is central to their study in various research models. For instance, compounds with similar structures have been developed and studied for their potential antidepressant, antipsychotic, and stimulant properties, making them valuable tools for understanding neurochemical pathways and developing new therapeutic agents . Furthermore, the piperazine moiety is a versatile building block in synthetic chemistry, prized for its ability to improve the water solubility and optimize the pharmacokinetic properties of larger molecules during the drug design process . Researchers utilize this compound and its analogs strictly in controlled laboratory settings to explore its physicochemical characteristics, receptor binding affinity, and functional activity. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-methyl-2-piperazin-1-ylphenol

InChI

InChI=1S/C11H16N2O/c1-9-3-2-4-10(14)11(9)13-7-5-12-6-8-13/h2-4,12,14H,5-8H2,1H3

InChI Key

ZBLRLFOQLWPUJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the phenyl ring critically determine the physicochemical and electronic characteristics of arylpiperazines. Key comparisons include:

Compound Substituents (Position) Key Structural Features
1-(2-Hydroxy-6-methylphenyl)piperazine -OH (2), -CH₃ (6) Enhanced hydrogen bonding potential due to -OH; steric effects from -CH₃
1-(2-Methoxyphenyl)piperazine -OCH₃ (2) Electron-donating methoxy group increases lipophilicity and π-electron density
1-(2-Chlorophenyl)piperazine -Cl (2) Electron-withdrawing Cl alters dipole moments and metabolic stability
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine -CH₃ (3), -CF₃ (2) Bulky trifluoromethyl group enhances steric hindrance and metabolic resistance
  • Spectroscopic Insights : DFT studies on 1-(2-methoxyphenyl)- and 1-(2-chlorophenyl)piperazine reveal distinct vibrational frequencies and HOMO-LUMO gaps, correlating with substituent electronegativity and resonance effects .

Pharmacological Activity Comparisons

Receptor Selectivity and Affinity

Piperazine derivatives exhibit diverse receptor interactions:

Compound Target Receptor Activity/Selectivity Reference
1-(m-Trifluoromethylphenyl)piperazine 5-HT1B 65-fold selectivity over 5-HT1A; potential anxiolytic applications
1-(2-Methoxyphenyl)piperazine Dopamine D₂ High affinity for allosteric binding sites; antipsychotic potential
1-(3-Chlorophenyl)piperazine 5-HT1 subtypes Variable effects on sympathetic nerve activity; mixed agonist/antagonist profile
1-(4-Chlorobenzhydryl)piperazine derivatives Cancer cell lines IC₅₀ values: 0.5–10 µM (e.g., compound 5a against HEPG2)
  • Antibacterial Activity : Derivatives with bulky phenylpiperazine moieties (e.g., 1-(substituted phenyl)piperazine) show moderate activity against Gram-positive bacteria, with substituents marginally affecting efficacy .

Cytotoxic Activity

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrate potent cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines, with IC₅₀ values <10 µM . The hydroxy and methyl groups in this compound may similarly enhance DNA intercalation or kinase inhibition.

Metabolic Stability and Degradation Pathways

N-Dealkylation and Oxidation

Arylpiperazines commonly undergo CYP3A4-mediated N-dealkylation to form 1-aryl-piperazines, which retain pharmacological activity . For example:

  • Environmental Degradation: The piperazine moiety in fluoroquinolones is oxidized by MnO₂, leading to dealkylation and hydroxylation .
  • Metabolite-to-Parent Ratios : Variability in CYP3A4/CYP2D6 expression significantly impacts 1-aryl-piperazine levels, influencing drug efficacy and toxicity .

Substituent Impact on Metabolism

  • Electron-withdrawing groups (e.g., -Cl) slow oxidative metabolism compared to electron-donating groups (e.g., -OCH₃) .
  • Bulky substituents (e.g., -CF₃) reduce susceptibility to enzymatic degradation .

Q & A

Q. What crystallographic techniques resolve piperazine inclusion complexes for antibiotic design?

  • Methods :
  • Single-crystal X-ray diffraction identifies H-bonding networks (e.g., O-H···N interactions) in supramolecular complexes .
  • Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 20% C-H···π interactions in thermal-stable derivatives) .

Q. How does piperazine’s protonation state influence PROTACs’ therapeutic efficacy?

  • Experimental Workflow :
  • pKa determination : Sirius T3 platform measures piperazine’s basicity (pKa ~9.8) and pH-dependent solubility .
  • Binding affinity : At physiological pH, mono-protonated piperazine optimizes E3 ligase engagement (e.g., CRBN/PROTAC ternary complex assays) .

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